molecular formula C7H6ClNO B13347081 2-(Chloromethyl)nicotinaldehyde CAS No. 1196154-27-4

2-(Chloromethyl)nicotinaldehyde

Cat. No.: B13347081
CAS No.: 1196154-27-4
M. Wt: 155.58 g/mol
InChI Key: PPMHZGQLUWMCDB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of nicotinaldehyde, where a chlorine atom is substituted at the 2-position of the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)nicotinaldehyde typically involves the chlorination of nicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where nicotinaldehyde is treated with thionyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: 2-(Chloromethyl)nicotinic acid.

    Reduction: 2-(Chloromethyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Pyridine-3-carbaldehyde (Nicotinaldehyde): Similar structure but lacks the chlorine substitution.

    Pyridine-2-carboxaldehyde: An isomer with the aldehyde group at the 2-position.

    Pyridine-4-carboxaldehyde: An isomer with the aldehyde group at the 4-position.

Uniqueness: 2-(Chloromethyl)nicotinaldehyde is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

1196154-27-4

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

2-(chloromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H6ClNO/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H,4H2

InChI Key

PPMHZGQLUWMCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCl)C=O

Origin of Product

United States

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